SPA70

Übersicht

Beschreibung

SPA70 is a potent and selective antagonist of the human pregnane X receptor (hPXR). This receptor plays a crucial role in regulating the expression of drug-metabolizing enzymes and transporters. By inhibiting hPXR, this compound modulates the cellular response to various compounds, including drugs and environmental toxins .

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von SPA70 erstrecken sich über mehrere wissenschaftliche Bereiche:

Chemie: Forscher untersuchen this compound, um seine Wechselwirkungen mit Arzneimittel-metabolisierenden Enzymen und Rezeptoren zu verstehen. Es dient als wertvolles Werkzeug zur Untersuchung von Arzneimittelstoffwechselwegen.

Biologie: Die Auswirkungen von this compound auf zelluläre Reaktionen, Genexpression und Arzneimitteltransporter machen es in biologischen Studien relevant. Es hilft, die Rolle von hPXR in Gesundheit und Krankheit zu klären.

Medizin: Obwohl es nicht direkt als Therapeutikum eingesetzt wird, liefert this compound Informationen zur Arzneimittelentwicklung, indem es potenzielle Wechselwirkungen mit hPXR aufzeigt. Es hilft bei der Vorhersage von Arzneimittel-Arzneimittel-Wechselwirkungen und der Optimierung von Arzneimittelsicherheitsprofilen.

Industrie: Pharmaunternehmen berücksichtigen this compound während der Arzneimittelforschung und präklinischen Bewertung. Seine Auswirkungen auf den Arzneimittelstoffwechsel beeinflussen die Wirksamkeit und Sicherheit von Arzneimitteln.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es hPXR antagonisiert. Wenn hPXR aktiviert wird, reguliert es die Expression von Cytochrom-P450-Enzymen und -Transportern, die am Arzneimittelstoffwechsel beteiligt sind. Durch die Hemmung von hPXR verändert this compound die zelluläre Reaktion auf Xenobiotika, was sich möglicherweise auf die Wirksamkeit und Toxizität von Arzneimitteln auswirkt. Die molekularen Zielstrukturen und Signalwege, die von this compound beeinflusst werden, sind immer noch ein aktives Forschungsgebiet.

Vorbereitungsmethoden

SPA70’s synthetic route involves chemical synthesis. Although specific details are not widely available, it is typically prepared through organic reactions. Researchers have developed efficient methods to synthesize this compound in the laboratory. Industrial production methods may vary, but they likely follow similar principles, optimizing yield and purity.

Analyse Chemischer Reaktionen

SPA70 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht explizit dokumentiert. Forscher haben seine Reaktivität im Kontext des Arzneimittelstoffwechsels und der Arzneimittel-Arzneimittel-Wechselwirkungen untersucht. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg und den beteiligten funktionellen Gruppen ab.

Wirkmechanismus

SPA70 exerts its effects by antagonizing hPXR. When hPXR is activated, it regulates the expression of cytochrome P450 enzymes and transporters involved in drug metabolism. By inhibiting hPXR, this compound alters the cellular response to xenobiotics, potentially affecting drug efficacy and toxicity. The molecular targets and pathways influenced by this compound are still an active area of research.

Vergleich Mit ähnlichen Verbindungen

Während SPA70 aufgrund seiner Selektivität für hPXR einzigartig ist, interagieren andere Verbindungen ebenfalls mit diesem Rezeptor. Bemerkenswerte Beispiele sind Rifampicin (ein Induktor von hPXR) und Ketoconazol (ein Inhibitor). Im Gegensatz zu this compound haben diese Verbindungen breitere Auswirkungen auf den Arzneimittelstoffwechsel und können mehrere Rezeptoren beeinflussen.

Eigenschaften

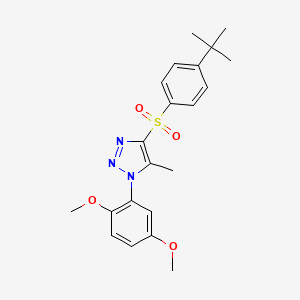

IUPAC Name |

4-(4-tert-butylphenyl)sulfonyl-1-(2,5-dimethoxyphenyl)-5-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-14-20(29(25,26)17-10-7-15(8-11-17)21(2,3)4)22-23-24(14)18-13-16(27-5)9-12-19(18)28-6/h7-13H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOPHIFJQXHPAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SPA70 and what is its mechanism of action?

A1: this compound, chemically known as 4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole, is a potent and selective antagonist of the human pregnane X receptor (PXR) [, ]. PXR is a nuclear receptor involved in regulating drug metabolism and detoxification processes in the liver. This compound binds to the ligand-binding domain of PXR, preventing the recruitment of coactivators and subsequent activation of target gene expression []. This antagonistic activity makes this compound a valuable tool for studying PXR function and its role in drug metabolism.

Q2: How does this compound affect paclitaxel resistance in non-small cell lung cancer (NSCLC)?

A2: Research suggests that this compound might help reverse paclitaxel resistance in NSCLC when used in combination with paclitaxel []. The combination was found to synergistically inhibit cancer cell growth, migration, and invasion in both paclitaxel-sensitive and paclitaxel-resistant cell lines. Mechanistically, this compound and paclitaxel co-treatment disrupts the interaction between PXR and the ABCB1 gene promoter, leading to reduced expression of P-glycoprotein (P-gp), a drug efflux pump often implicated in drug resistance []. Additionally, the combination enhances the interaction between PXR and the Tip60 protein, impacting α-tubulin acetylation and ultimately leading to cell cycle arrest and cell death [].

Q3: Can this compound be modified to create agonists or other types of PXR modulators?

A3: Interestingly, attempts to modify the structure of this compound to create agonists or other types of modulators have yielded diverse results []. Slight structural alterations to the this compound scaffold led to the development of analogs exhibiting various activities, including agonistic, dual inverse agonistic/antagonistic, and partial agonistic/antagonistic activities []. This suggests a complex structure-activity relationship for this compound and its interaction with PXR.

Q4: Has this compound been used to develop other therapeutic strategies?

A4: Research on this compound has also led to the development of SJPYT-195, a molecule designed to induce PXR degradation []. While initially intended as a PROTAC (proteolysis targeting chimera) for PXR, SJPYT-195 was found to act as a molecular glue degrader of GSPT1, a translation termination factor []. Intriguingly, GSPT1 degradation indirectly led to a reduction in PXR protein levels []. This finding highlights the potential of using this compound as a starting point for developing degraders of other therapeutic targets.

Q5: Are there limitations to using this compound as a research tool?

A5: One important consideration when using this compound is its species specificity. While this compound is a potent antagonist of human PXR, it does not activate mouse PXR []. This highlights the importance of using appropriate model systems when studying PXR function and underscores the complexities of interspecies differences in drug metabolism.

Q6: Are there any available resources for researchers interested in using this compound?

A6: Researchers interested in studying this compound and its effects on PXR can utilize several resources. Commercially available this compound can be purchased from chemical suppliers. Additionally, several reporter cell lines have been developed to study the activity of PXR and other nuclear receptors, including FXR, LXRs, CAR, and RORγ []. These cell lines can be used to assess the selectivity and potency of this compound and its analogs in a controlled laboratory setting [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B2554064.png)

![N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2554066.png)

![6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine](/img/structure/B2554070.png)

![7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2554071.png)

![4-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]-2-methoxyphenyl phenyl carbonate](/img/structure/B2554072.png)

![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)

![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)

![7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)

![N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2554084.png)

![N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2554085.png)

![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)